molecular formula C5H7F2NO B12831547 5,5-Difluoro-1-methyl-2-pyrrolidinone

5,5-Difluoro-1-methyl-2-pyrrolidinone

Cat. No.: B12831547
M. Wt: 135.11 g/mol
InChI Key: IUDCTYYUAWTTRI-UHFFFAOYSA-N
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Description

The Significance of Fluorine Substitution in Enhancing Molecular Properties and Reactivity in Organic Synthesis

The introduction of fluorine into organic compounds can dramatically alter their physical, chemical, and biological profiles compared to their non-fluorinated analogues. wikipedia.orgthegoodscentscompany.com This "fluorine effect" is a result of the element's unique properties, making it a valuable tool in fields ranging from materials science to medicinal chemistry. researchgate.neteastman.com Fluorine substitution is often used to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. rsc.orgnih.gov

Fluorine possesses the highest electronegativity of any element (3.98 on the Pauling scale), yet it has a van der Waals radius (1.47 Å) that is only slightly larger than that of hydrogen (1.2 Å). researchgate.netrsc.org This combination of properties is unique. The high electronegativity creates a strong, highly polarized carbon-fluorine (C-F) bond, which is the strongest single bond in organic chemistry with an average bond energy of around 480 kJ/mol. researchgate.net This bond strength contributes to the high thermal and chemical stability of organofluorine compounds. researchgate.netnih.gov

Table 1: Comparison of Hydrogen and Fluorine Properties
PropertyHydrogen (H)Fluorine (F)
van der Waals Radius (Å)1.201.47
Electronegativity (Pauling Scale)2.203.98
Bond Type with CarbonC-HC-F
Average Bond Energy (kJ/mol)~413~480
Average Bond Length (Å)~1.09~1.40

Geminal difluorination, the presence of two fluorine atoms on the same carbon (a CF2 group), imparts distinct conformational effects, particularly within ring systems. beilstein-journals.orgsigmaaldrich.com This substitution can significantly alter the puckering of a cyclic structure and influence the conformational preferences of adjacent functional groups. beilstein-journals.orgresearchgate.net For example, studies on macrocyclic systems have shown that gem-difluorination can introduce new stable conformations that are not observed in the non-fluorinated analogues. sigmaaldrich.cominchem.org In one case, a fluorinated macrocycle was found to exist as a 4:1 mixture of two conformations, while its non-fluorinated counterpart favored a single conformation almost exclusively. beilstein-journals.orgsigmaaldrich.com

Overview of Pyrrolidinone Derivatives in Modern Chemical Research

The pyrrolidinone ring system is a privileged scaffold in chemistry, forming the core of numerous natural products, pharmaceuticals, and industrial chemicals. fishersci.comnist.gov Its utility stems from its unique combination of structural and chemical properties.

The pyrrolidinone, or γ-lactam, is a five-membered heterocyclic ring containing a nitrogen atom and a carbonyl group. nist.gov This scaffold is prevalent in drug discovery, with numerous approved drugs containing the pyrrolidinone motif. nih.gov Its popularity is due to several factors: the non-planar, sp3-hybridized ring allows for three-dimensional exploration of chemical space; the nitrogen and carbonyl groups can act as hydrogen bond acceptors and donors, facilitating interactions with biological targets; and the scaffold is synthetically versatile, allowing for the construction of diverse derivatives. nih.gov

The N-methylated derivative, 1-methyl-2-pyrrolidinone (B7775990) (NMP), is a widely used high-boiling, polar aprotic solvent in the chemical and pharmaceutical industries, valued for its ability to dissolve a wide range of compounds. wikipedia.orgrsc.org

Table 2: Physicochemical Properties of 1-Methyl-2-pyrrolidinone (NMP)
PropertyValueReference
Molecular FormulaC5H9NO
Molar Mass99.13 g/mol
Boiling Point202-204 °C wikipedia.org
Density1.028 g/cm³ wikipedia.org
Solubility in WaterMiscible wikipedia.org

The intersection of fluorine chemistry and the pyrrolidinone scaffold has led to the development of various fluorinated analogues, which have been explored for their unique properties. diva-portal.org Synthetic methods have been developed for a range of fluoro-lactams, including fluorinated β-lactams, γ-lactams (pyrrolidinones), and δ-lactams. sigmaaldrich.com Research has demonstrated that selective fluorination of the pyrrolidine (B122466) ring, such as in fluorinated proline derivatives, can induce significant conformational changes that impact biological activity. diva-portal.org For instance, vicinal difluorination in (3S,4R)-3,4-difluoroproline has been shown to modulate the conformational bias of the pyrrolidine ring through stereoelectronic effects. diva-portal.org The synthesis of various fluoroalkylated pyrrolidines continues to be an active area of research, aiming to create novel building blocks for medicinal chemistry.

Hypothesis and Research Scope for 5,5-Difluoro-1-methyl-2-pyrrolidinone

While research exists on pyrrolidinones fluorinated at the 3- and 4-positions, the specific compound this compound appears to be an underexplored area of chemical space. Based on the established principles of fluorine chemistry, it is hypothesized that the introduction of a geminal difluoro group at the 5-position, adjacent to the nitrogen atom of the 1-methyl-2-pyrrolidinone ring, will significantly alter the molecule's conformational, electronic, and physicochemical properties compared to its non-fluorinated parent, NMP.

The primary hypothesis is twofold:

Conformational and Electronic Modulation: The strong electron-withdrawing nature of the two fluorine atoms is expected to influence the planarity and puckering of the five-membered lactam ring. This may alter the conformation of the ring and the rotational barrier around the N-C(O) amide bond. The introduction of a strong dipole at the C5 position will modify the molecule's electrostatic potential surface, which could influence its properties as a solvent and its potential for intermolecular interactions.

Metabolic Stability: The C5 position in NMP is known to be a site of metabolic oxidation, leading to the formation of 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP). fishersci.com It is hypothesized that blocking this position with two metabolically robust C-F bonds will significantly enhance the metabolic stability of the molecule by preventing this primary oxidation pathway.

The scope of research to investigate this hypothesis would involve:

Synthesis: Development and optimization of a synthetic pathway to produce this compound, as no standard procedure is readily available in the literature.

Structural Analysis: Comprehensive characterization of the molecule using spectroscopic methods (NMR, IR, Mass Spectrometry) and X-ray crystallography to definitively determine its structure and solid-state conformation.

Conformational Studies: A combination of computational modeling (e.g., Density Functional Theory) and experimental techniques (e.g., variable temperature NMR) to compare the conformational landscape of this compound with that of NMP.

Physicochemical Profiling: Experimental measurement of key properties such as dipole moment, boiling point, solubility, and lipophilicity (LogP) to quantify the impact of geminal difluorination.

Metabolic Stability Assessment: In vitro assays using liver microsomes to compare the metabolic fate and half-life of this compound against NMP.

This research would provide valuable insights into the effects of gem-difluorination at the 5-position of the pyrrolidinone ring, contributing to a more complete understanding of fluorinated heterocycles and potentially yielding a novel chemical entity with unique properties.

Rationale for Investigating C5-Geminal Difluorination in 1-Methyl-2-pyrrolidinone

The investigation into the C5-geminal difluorination of 1-methyl-2-pyrrolidinone is driven by several key factors. The C5 position is adjacent to the nitrogen atom of the lactam ring. Introducing two fluorine atoms at this position would significantly alter the electronic environment of the lactam. This modification is expected to impact the amide's resonance, basicity, and susceptibility to chemical transformations.

Furthermore, the gem-difluoro moiety can serve as a "conformational lock," restricting the flexibility of the pyrrolidinone ring. This conformational constraint can be highly desirable in the design of bioactive molecules, where a specific three-dimensional structure is often required for optimal interaction with a biological receptor. The stability of the C-F bond also makes the resulting molecule more resistant to metabolic degradation, a crucial attribute in drug development. rloginconsulting.com

Potential as a Versatile Synthetic Building Block and Precursor

This compound holds considerable potential as a versatile synthetic building block. The presence of the gem-difluoro group activates the adjacent C4 methylene (B1212753) protons, making them more acidic and thus amenable to a variety of C-C and C-heteroatom bond-forming reactions. This would allow for the elaboration of the pyrrolidinone scaffold into more complex molecular architectures.

Moreover, the lactam ring itself can be a precursor to other important classes of compounds. For instance, reduction of the amide can yield the corresponding 5,5-difluoro-1-methylpyrrolidine. Alternatively, hydrolytic or other ring-opening reactions could provide access to unique difluorinated amino acids or their derivatives, which are highly sought-after in peptide and medicinal chemistry. nih.gov The reactivity of gem-difluoroalkenes, which could potentially be formed from this lactam, opens another avenue for diverse functionalization. nih.gov

While direct, detailed research findings on this compound are scarce, its theoretical value is clear. The synthesis of related gem-difluorinated lactams and other heterocycles has been reported, suggesting that its preparation is feasible. acs.orgnih.gov The table below outlines the basic properties of the parent compound, 1-methyl-2-pyrrolidinone, to provide a comparative baseline.

Table 1: Physicochemical Properties of 1-Methyl-2-pyrrolidinone (NMP)

PropertyValueReference(s)
Molecular Formula C₅H₉NO wikipedia.orgitwreagents.comfishersci.ca
Molar Mass 99.13 g/mol wikipedia.orgfishersci.ca
Appearance Colorless to yellowish liquid wikipedia.orgatamanchemicals.com
Density 1.028 g/cm³ (at 25 °C) wikipedia.org
Boiling Point 202 to 204 °C wikipedia.orgitwreagents.com
Melting Point -24 °C wikipedia.org
Solubility in Water Miscible wikipedia.orgatamanchemicals.com
CAS Number 872-50-4 wikipedia.orgfishersci.ca

The synthesis and characterization of this compound would represent a valuable contribution to synthetic and medicinal chemistry, providing a new tool for the construction of novel fluorinated molecules. Further research is required to unlock the full potential of this intriguing compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H7F2NO

Molecular Weight

135.11 g/mol

IUPAC Name

5,5-difluoro-1-methylpyrrolidin-2-one

InChI

InChI=1S/C5H7F2NO/c1-8-4(9)2-3-5(8,6)7/h2-3H2,1H3

InChI Key

IUDCTYYUAWTTRI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CCC1(F)F

Origin of Product

United States

Advanced Synthetic Methodologies for the Formation of 5,5 Difluoro 1 Methyl 2 Pyrrolidinone

Direct Fluorination Strategies on the 1-Methyl-2-pyrrolidinone (B7775990) Core

The direct installation of fluorine atoms onto the 1-methyl-2-pyrrolidinone scaffold represents an efficient approach to the target compound. These methods can be broadly categorized into electrophilic and nucleophilic fluorination strategies, each targeting the C5-position of the lactam ring.

Electrophilic Fluorination Protocols for C5-Position

Electrophilic fluorination introduces a "F+" equivalent to a nucleophilic carbon center. In the context of 1-methyl-2-pyrrolidinone, this requires the generation of an enolate or enol-equivalent at the C5-position, which then attacks the electrophilic fluorine source.

N-Fluorosulfonimides are a class of electrophilic fluorinating agents known for their stability and reactivity. sigmaaldrich.com Among these, N-Fluorobenzenesulfonimide (NFSI) is a prominent reagent. chemicalbook.com It is a crystalline solid that is relatively safe to handle and has been successfully employed in the fluorination of various carbonyl compounds, including lactams. sigmaaldrich.comchemicalbook.comfishersci.ca

The general mechanism for the fluorination of a lactam like 1-methyl-2-pyrrolidinone using NFSI would involve the deprotonation of the α-carbon (C5) by a suitable base to form an enolate. This enolate then attacks the electrophilic fluorine atom of NFSI to yield the monofluorinated product. A second fluorination step would then be required to obtain the desired 5,5-difluoro-1-methyl-2-pyrrolidinone. The choice of base and reaction conditions is crucial to control the extent of fluorination and minimize side reactions. Research on the palladium-catalyzed enantioselective fluorination of t-butoxycarbonyl lactams using NFSI highlights the applicability of this reagent class to lactam systems, suggesting a viable, albeit potentially challenging, route to the target molecule. chemicalbook.comfishersci.ca

Table 1: Characteristics of N-Fluorobenzenesulfonimide (NFSI)

PropertyValue
Molecular FormulaC₁₂H₁₀FNO₄S₂
Molecular Weight315.34 g/mol
AppearanceOff-white to light brown crystalline powder
ApplicationElectrophilic fluorinating agent for aromatics, enolates, azaenolates, and carbanions

Data sourced from multiple chemical suppliers.

Selectfluor®, the trade name for 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), is another widely used electrophilic fluorinating agent. wikipedia.orgnih.gov It is a stable, crystalline solid that offers a high degree of safety and ease of handling compared to gaseous fluorine. nih.gov The mechanism of fluorination with Selectfluor can proceed through either an electron transfer pathway or a direct Sₙ2 attack at the fluorine atom. wikipedia.org

The application of Selectfluor for the difluorination of carbonyl compounds has been documented. researchgate.net For the synthesis of this compound, a two-step fluorination of the 1-methyl-2-pyrrolidinone core would be necessary. This would likely involve the sequential formation of an enolate and its reaction with Selectfluor. The reactivity of Selectfluor has been demonstrated in the fluorination of a variety of substrates, including those containing lactam structures. researchgate.net

Table 2: Properties of Selectfluor®

PropertyValue
IUPAC Name1-(Chloromethyl)-4-fluoro-1,4-diazabicyclo[2.2.2]octane-1,4-diium ditetrafluoroborate
Molecular FormulaC₇H₁₄B₂ClF₉N₂
Molecular Weight354.26 g/mol
AppearanceColorless solid

Data sourced from Wikipedia and chemical suppliers. wikipedia.org

Nucleophilic Fluorination Methods Targeting the C5-Position

Nucleophilic fluorination involves the introduction of a fluoride (B91410) anion (F⁻) to an electrophilic carbon center. This approach typically requires a precursor where the C5-position is rendered electrophilic.

A plausible and powerful strategy for the synthesis of this compound is the deoxygenative difluorination of a C5-keto precursor, namely 1-methyl-2,5-pyrrolidinedione (also known as N-methylsuccinimide). nist.gov This method involves the replacement of the carbonyl oxygen at the C5 position with two fluorine atoms.

Reagents such as diethylaminosulfur trifluoride (DAST) and its more stable analogues, like Deoxo-Fluor®, are commonly employed for such transformations. sigmaaldrich.comwikipedia.org These reagents react with the ketone to form a gem-difluoride. The reaction of glutamic acid to form 5,5-difluoropipecolic acid via a fluorodeoxygenation reaction using DAST showcases a similar transformation on a related cyclic amine structure, lending credence to this synthetic route. sigmaaldrich.com

The general reaction would involve the treatment of 1-methyl-2,5-pyrrolidinedione with a deoxygenative fluorinating agent. The choice of reagent and reaction conditions would be critical to ensure the selective fluorination of the C5-carbonyl group without affecting the C2-amide carbonyl.

Table 3: Common Deoxygenative Fluorinating Agents

ReagentChemical NameKey Features
DASTDiethylaminosulfur trifluoridePopular but can be thermally unstable. wikipedia.org
Deoxo-Fluor®Bis(2-methoxyethyl)aminosulfur trifluorideMore thermally stable than DAST.

An alternative nucleophilic approach involves the use of a fluoride anion source to displace leaving groups at the C5 position. This would necessitate a precursor with two leaving groups at the C5 position. While synthetically more complex to prepare such a precursor from 1-methyl-2-pyrrolidinone, this strategy is a fundamental concept in nucleophilic fluorination.

Sources of fluoride anions for such transformations include potassium fluoride (KF), cesium fluoride (CsF), and various tetraalkylammonium fluorides. nih.gov The choice of the fluoride source, solvent, and any phase-transfer catalysts is crucial for the success of these reactions. The development of catalytic nucleophilic fluorination methods, for instance using rhodium complexes, highlights the ongoing efforts to improve the efficiency and selectivity of introducing fluoride ions. nih.gov

Transition-Metal-Catalyzed C–H Fluorination Approaches

Direct C-H fluorination is an atom-economical and powerful strategy for synthesizing fluorinated organic molecules. rsc.org Transition-metal catalysis has emerged as a key technology in this field, enabling the functionalization of otherwise inert C-H bonds. rsc.orgnih.govyoutube.com The synthesis of this compound from 1-methyl-2-pyrrolidinone via this approach would involve the formidable challenge of fluorinating the unactivated methylene (B1212753) C(sp³)–H bonds at the C-5 position.

Recent advancements have demonstrated the feasibility of such transformations on amide-containing substrates. Palladium catalysis, in particular, has been successfully employed for the methylene β-C-H fluorination of native amides. nih.gov This methodology utilizes a specially designed bidentate neutral amide-pyridone ligand to facilitate the activation of the C-H bond on the carbon adjacent to the amide nitrogen. nih.gov A proposed catalytic cycle involves the coordination of the amide to the palladium center, followed by C-H bond activation to form a cyclometalated intermediate. nih.gov Oxidative addition with an electrophilic fluorine source, such as Selectfluor, yields a Pd(IV)-fluoride species, which then undergoes reductive elimination to furnish the fluorinated product. nih.gov

Iron catalysis offers a more economical and sustainable alternative. Iron(II) triflate (Fe(OTf)₂) has been shown to catalyze the C-H fluorination of benzylic, allylic, and unactivated C-H bonds using N-fluoro-2-methylbenzamides as both a directing group and a fluorine-transfer agent. acs.org Mechanistic studies suggest the reaction proceeds through radical intermediates, with the iron center directly mediating the fluorine atom transfer. acs.org Adapting these methodologies to 1-methyl-2-pyrrolidinone would require careful optimization to achieve selective difluorination at the C-5 position.

Table 1: Examples of Transition-Metal-Catalyzed C-H Fluorination Systems
Catalyst SystemLigand/Directing GroupC-H Bond TypeFluorine SourceReference
Pd(OTf)₂(MeCN)₄Removable Acyl-GlycineAryl C(sp²)-HN-Fluoro-2,6-lutidinium Triflate nih.gov
Pd CatalystBidentate Amide-PyridoneMethylene C(sp³)-HN-Fluorobenzenesulfonimide (NFSI) nih.gov
Fe(OTf)₂N-fluoro-2-methylbenzamideBenzylic, Allylic, Unactivated C(sp³)-HN-fluoro-2-methylbenzamide acs.org

Constructive Approaches via Cyclization of Fluorine-Containing Precursors

An alternative to direct fluorination is the construction of the pyrrolidinone ring from precursors that already contain the requisite gem-difluoro moiety. This strategy circumvents the often-harsh conditions of C-F bond formation and allows for greater control over the final structure.

The formation of the pyrrolidinone skeleton can be efficiently achieved through the intramolecular cyclization of acyclic compounds. mdpi.com For the synthesis of this compound, a suitable precursor would be a derivative of γ,γ-difluoro-δ-aminobutyric acid. For instance, N-methyl-4,4-difluoro-5-aminopentanoic acid could undergo thermal or chemically-induced cyclization to yield the target lactam.

Methodologies developed for non-fluorinated analogues provide a blueprint for this approach. The synthesis of pyrrolidinones from ω-azido carboxylic acids via an intramolecular Schmidt reaction promoted by trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) is one such example. organic-chemistry.org Another key strategy involves a cascade reaction, such as the 1,4-addition of a nitroalkane to an electrophile followed by nitro reduction and spontaneous heterocyclization to form the γ-lactam ring. researchgate.net The synthesis of polyhydroxylated pyrrolidines through aminocyclization reactions of protected hexos-4-ulose derivatives also highlights the versatility of cyclization strategies. nih.gov These methods underscore the potential to form the this compound ring from a suitably functionalized and difluorinated linear precursor.

The synthesis can also commence from simple, commercially available or readily synthesized difluorinated building blocks. A flexible strategy involves the use of electrophilic gem-difluoroalkenes. researchgate.net For example, a Michael addition of a nitrogen-based nucleophile (e.g., a derivative of methylamine) to an acrylic acid ester bearing a terminal gem-difluoro group could generate a linear precursor. Subsequent functional group manipulations and cyclization would then lead to the desired difluorinated pyrrolidinone.

This approach leverages the unique reactivity of gem-difluoroalkenes, which can serve as versatile intermediates in the synthesis of complex fluorinated molecules. nih.govacs.org The development of efficient methods for preparing these difluoroalkene building blocks is, therefore, crucial. One reported method involves the dehydrofluorination of corresponding trifluoromethyl (CF₃) compounds, which can be applied to lactam systems. nih.govacs.org By assembling the pyrrolidinone from smaller difluorinated fragments, this bottom-up strategy offers a high degree of modularity and control.

Optimization and Mechanistic Insights into Synthetic Pathways

The success of any synthetic route hinges on the careful optimization of reaction conditions and a thorough understanding of the underlying reaction mechanisms. For the synthesis of this compound, the choice of solvents, additives, and catalyst systems is paramount.

The reaction solvent plays a critical role, influencing catalyst solubility, reactant stability, and the stabilization of transition states. researchgate.net The starting material for a direct fluorination approach, 1-methyl-2-pyrrolidinone (NMP), is itself a highly polar, aprotic solvent known for its ability to dissolve a wide range of organic and inorganic substances. wikipedia.orgeastman.com When performing a reaction on NMP itself, the choice of an appropriate co-solvent or running the reaction neat would need careful consideration. In transition-metal-catalyzed reactions, polar aprotic solvents like NMP, dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) are often employed. nih.gov

For cyclization reactions, the solvent choice is equally important. The use of tetrahydrofuran (B95107) (THF) is common for reactions involving organometallic reagents, while polar solvents like ethanol (B145695) can be optimal for promoting certain cyclizations. researchgate.net Additives are also crucial for controlling selectivity. In cyclization reactions of amino alcohols or acids, bases such as sodium hydride (NaH) are often required to deprotonate a functional group and initiate the ring-closing step. mdpi.com In catalytic processes, additives can act as co-catalysts or modify the primary catalyst's activity and selectivity.

Table 2: Properties of Common Solvents in Organic Synthesis
SolventFormulaBoiling Point (°C)TypeKey FeaturesReference
1-Methyl-2-pyrrolidinone (NMP)C₅H₉NO202Polar AproticHigh boiling point, high solvency sigmaaldrich.com
Tetrahydrofuran (THF)C₄H₈O66Polar AproticGood for organometallic reagents-
EthanolC₂H₅OH78.4Polar ProticCan participate in H-bonding-
Acetonitrile (B52724)CH₃CN82Polar AproticOften used in catalysis-
Dichloromethane (DCM)CH₂Cl₂39.6NonpolarGood general-purpose solvent-

For the challenging fluorination of C(sp³)-H bonds, ligand design is key to overcoming high activation barriers and controlling site selectivity. nih.gov As seen in palladium-catalyzed systems, a bidentate ligand can accelerate C-H activation and stabilize the highly reactive catalytic species. nih.gov The choice of metal is also fundamental. While palladium and copper are the most commonly employed metals for fluorination and fluoroalkylation reactions, other metals like iron are gaining traction as more sustainable alternatives. nih.govacs.org The development of novel catalysts and ligands, potentially through computational design and high-throughput screening, will be essential for making the direct C-H difluorination of 1-methyl-2-pyrrolidinone a viable and efficient synthetic route.

Diastereoselective and Enantioselective Synthesis Strategies

The creation of stereocenters in a controlled manner is a cornerstone of modern organic synthesis, particularly in the preparation of chiral molecules for pharmaceutical and agrochemical applications. For this compound, the carbon at the 5-position is prochiral, meaning the two fluorine atoms are stereochemically equivalent unless a chiral environment is introduced. However, if other stereocenters are present in the molecule or if the synthesis is conducted using chiral reagents or catalysts, the formation of stereoisomers becomes a critical consideration. While specific literature on the diastereoselective and enantioselective synthesis of this compound is not abundant, established principles and analogous reactions in the synthesis of fluorinated lactams and pyrrolidines provide a strong foundation for devising such strategies.

One plausible approach involves the enantioselective fluorination of a suitable precursor . Research by Sodeoka and co-workers has demonstrated the utility of chiral palladium complexes in catalyzing the enantioselective fluorination of tert-butoxycarbonyl (Boc) protected lactams. nih.govacs.org Although this work focused on monofluorination, the underlying principle of using a chiral catalyst to create a stereocenter at the position of fluorination is highly relevant.

A hypothetical pathway could involve the synthesis of a 1-methyl-2-pyrrolidinone derivative with a precursor group at the 5-position that can be converted to a gem-difluoro moiety. Alternatively, an enantioselective fluorination of an enolate or enol ether derived from 1-methyl-5-halopyrrolidin-2-one could be envisioned. The choice of a chiral ligand would be paramount in dictating the stereochemical outcome of such a transformation.

Another powerful strategy lies in the asymmetric cyclization of an acyclic precursor. For instance, a rhodium-catalyzed enantioselective C-C activation and subsequent cyclization of a suitably substituted cyclobutanone (B123998) containing a sulfonamide-tethered diene moiety has been shown to produce chiral γ-lactams with excellent enantioselectivity. nih.gov Adapting such a methodology to a fluorinated substrate could provide a direct route to an enantiomerically enriched 5,5-difluoropyrrolidinone core.

Furthermore, the use of chiral phase-transfer catalysts has proven effective in the asymmetric alkylation of glycine (B1666218) Schiff bases, highlighting their potential in controlling stereochemistry in reactions involving lactam precursors. austinpublishinggroup.com A strategy could be developed where a prochiral 5,5-difluoropyrrolidinone precursor is N-methylated using a chiral phase-transfer catalyst to induce enantioselectivity, or where an acyclic fluorinated precursor is cyclized under chiral phase-transfer conditions.

While direct experimental data for the diastereoselective and enantioselective synthesis of this compound is limited in publicly accessible literature, the following table summarizes potential strategies and expected outcomes based on analogous reactions reported for similar structures.

StrategyPrecursor ExampleChiral InfluencePotential OutcomeKey ConsiderationsReference Analogy
Enantioselective Fluorination1-Methyl-5-(phenylthio)-2-pyrrolidinoneChiral Palladium-BINAP complexEnantioenriched 5-fluoro-5-(phenylthio)-1-methyl-2-pyrrolidinone, a precursor to the target compound.Requires subsequent conversion of the phenylthio group to a second fluorine atom. The stereochemical integrity during the second fluorination step would be crucial. nih.govacs.org
Asymmetric CyclizationN-(4,4-difluoro-5-oxohexyl)-N-methylamineChiral Rhodium-BIPHEP complexEnantiomerically enriched this compound.The synthesis of the chiral acyclic precursor would be a key step. The efficiency and stereoselectivity of the cyclization would depend on the catalyst and reaction conditions. nih.gov
Diastereoselective ReductionChiral 3-substituted-5,5-difluoro-1-methyl-2,3-dihydropyrrol-2-oneSubstrate-controlled reduction using a chiral auxiliary or reagent.Diastereomerically enriched 3-substituted-5,5-difluoro-1-methyl-2-pyrrolidinone.The presence of a stereocenter at the 3-position would direct the approach of the reducing agent. This is an example of generating a second stereocenter in a diastereoselective manner. nih.gov

The development of these stereoselective routes is crucial for accessing single enantiomers of this compound, which would be invaluable for investigating its biological properties and potential applications where specific stereochemistry is a prerequisite for desired activity. Future research in this area will likely focus on the design of novel chiral catalysts and the optimization of reaction conditions to achieve high levels of stereocontrol in the synthesis of this and related gem-difluorinated lactams.

Comprehensive Spectroscopic and Analytical Characterization of 5,5 Difluoro 1 Methyl 2 Pyrrolidinone

Vibrational Spectroscopy: Infrared (IR) and Raman Spectrometry

Without access to primary research articles or database entries containing the 1H, 13C, and 19F NMR spectra, as well as the IR and Raman spectra, any attempt to generate the requested content would be speculative and not based on scientifically accurate, sourced data.

Identification of Characteristic Functional Group Frequencies

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 5,5-Difluoro-1-methyl-2-pyrrolidinone is expected to be dominated by the characteristic absorption bands of its constituent functional groups.

The most prominent feature in the IR spectrum will be the strong absorption band corresponding to the amide C=O (carbonyl) stretching vibration . In the non-fluorinated analog, N-methyl-2-pyrrolidinone, this band appears around 1680 cm⁻¹. For this compound, the presence of the two highly electronegative fluorine atoms on the adjacent carbon is expected to cause a significant shift of this band to a higher wavenumber (frequency) due to the inductive effect (-I effect) of the fluorine atoms, which strengthens the C=O bond.

Other key functional group frequencies include:

C-N stretching vibration: This is typically observed in the range of 1450-1380 cm⁻¹ for tertiary amides.

CH₂ and CH₃ stretching and bending vibrations: The aliphatic C-H stretching vibrations from the methyl group and the methylene (B1212753) groups in the pyrrolidinone ring are expected in the region of 2850-3000 cm⁻¹. Bending vibrations for these groups will appear in the 1300-1470 cm⁻¹ range.

Functional GroupExpected Wavenumber (cm⁻¹)Notes
Amide C=O Stretch> 1700Shifted to higher frequency compared to NMP due to the inductive effect of fluorine.
C-N Stretch1450 - 1380Characteristic of a tertiary amide.
C-H Stretch (aliphatic)2850 - 3000From methyl and methylene groups.
C-H Bend (aliphatic)1300 - 1470From methyl and methylene groups.
C-F Stretch1100 - 1000Strong and characteristic absorptions.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of the compound. For this compound (C₅H₇F₂NO), the expected exact mass can be calculated with high precision. This technique is crucial for confirming the molecular formula and distinguishing it from other compounds with the same nominal mass.

Fragmentation Pattern Analysis for Structural Confirmation

In electron ionization mass spectrometry (EI-MS), the molecule is fragmented in a reproducible manner, providing a unique "fingerprint" that can be used for structural elucidation. The fragmentation of amides often involves cleavage of the bonds adjacent to the carbonyl group. For this compound, key fragmentation pathways are expected to include:

α-cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for amides. caymanchem.comnih.gov This could lead to the loss of a methyl radical (•CH₃) or other fragments from the ring.

Cleavage of the pyrrolidinone ring: The five-membered ring can undergo fragmentation, leading to the loss of small neutral molecules such as CO, C₂H₄, or fragments containing the fluorine atoms.

Loss of fluorine: The loss of a fluorine atom or HF is a possible fragmentation pathway for fluorinated compounds.

The presence of the two fluorine atoms will significantly influence the fragmentation pattern, leading to characteristic ions containing one or two fluorine atoms. The analysis of these fragment ions provides valuable information for confirming the structure of the molecule.

Predicted Fragment Ion (m/z)Possible Structure/Loss
133Molecular Ion [M]⁺
118[M - CH₃]⁺
105[M - CO]⁺
84[M - F - CO]⁺

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for separating the target compound from impurities and for monitoring the progress of its synthesis.

Gas Chromatography (GC) with Various Detection Systems

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. It is widely used for assessing the purity of the compound and for monitoring the progress of chemical reactions.

The choice of the GC column and detector is crucial for achieving good separation and sensitive detection. A variety of capillary columns with different stationary phases can be used, with the selection depending on the polarity of the analytes.

Commonly used detection systems in GC include:

Flame Ionization Detector (FID): This is a universal detector for organic compounds and is known for its robustness and wide linear range. It is suitable for quantifying the purity of this compound.

Nitrogen-Phosphorus Detector (NPD): This detector is highly selective for nitrogen-containing compounds, making it particularly useful for the analysis of this compound, as it will provide a strong signal for the target compound with minimal interference from non-nitrogenous impurities.

Mass Spectrometry (MS): When coupled with GC (GC-MS), this provides both separation and structural information, making it the most powerful technique for the identification and quantification of the compound and any impurities. nist.gov

The development of a robust GC method would involve optimizing parameters such as the temperature program of the oven, the type of carrier gas and its flow rate, and the injector and detector temperatures to ensure good peak shape and resolution.

ParameterTypical Condition
Column Capillary column (e.g., DB-5ms, HP-5)
Injector Temperature 250 °C
Detector Temperature 280 °C (FID/NPD)
Oven Program Ramped temperature program (e.g., 100 °C to 250 °C)
Carrier Gas Helium or Hydrogen
Detection System FID, NPD, or MS

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust High-Performance Liquid Chromatography (HPLC) method is crucial for the quantification and purity assessment of this compound. While specific literature on the HPLC analysis of this particular difluorinated compound is not extensively available, methods for the parent compound, N-methyl-2-pyrrolidone (NMP), provide a strong foundation for method development. The introduction of two fluorine atoms at the C5 position is expected to significantly alter the polarity of the molecule, which will be a key consideration in selecting the stationary and mobile phases.

A reversed-phase HPLC (RP-HPLC) approach is anticipated to be the most suitable method for the analysis of this compound. The selection of the stationary phase is a critical first step. A C18 or C8 column would be a logical starting point, offering a good balance of hydrophobicity for retaining the analyte. The increased polarity due to the fluorine atoms may necessitate a less hydrophobic stationary phase or a stronger mobile phase to achieve optimal retention and peak shape.

The mobile phase composition will require careful optimization. A mixture of a polar organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer is standard for RP-HPLC. The initial mobile phase composition could be a gradient of acetonitrile and water, which allows for the elution of impurities with a wide range of polarities. The addition of a small percentage of an acid, such as formic acid or trifluoroacetic acid, to the mobile phase can improve peak shape and resolution by suppressing the ionization of any acidic or basic functional groups.

Detection of this compound can be effectively achieved using a UV detector, as the carbonyl group within the pyrrolidinone ring provides a chromophore. The selection of an appropriate detection wavelength is essential for maximizing sensitivity. Alternatively, for more complex matrices or lower detection limits, a mass spectrometer (MS) can be coupled with the HPLC system (HPLC-MS). This would provide higher selectivity and allow for mass-based identification of the analyte and any potential impurities. A study on N-methyl-2-pyrrolidone utilized HPLC coupled with tandem mass spectrometry (MS/MS) for detection, which could be adapted for its difluorinated analog. fda.gov

The development process would involve systematically adjusting parameters such as the mobile phase gradient, flow rate, column temperature, and injection volume to achieve the desired separation efficiency, peak symmetry, and analysis time.

Table 1: Hypothetical HPLC Method Parameters for the Analysis of this compound

ParameterSuggested ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard reversed-phase column with good resolving power.
Mobile Phase A 0.1% Formic Acid in WaterAcidified aqueous phase to improve peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient 10-90% B over 15 minutesTo elute a range of potential impurities.
Flow Rate 1.0 mL/minTypical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Detection UV at 210 nm or MS/MSUV for general purpose, MS/MS for higher sensitivity and selectivity.
Injection Volume 10 µLStandard injection volume.

Advanced Structural Characterization Methods (e.g., X-ray Diffraction for Crystalline Forms)

While spectroscopic methods provide valuable information about the connectivity and electronic environment of atoms in a molecule, advanced techniques like single-crystal X-ray diffraction are unparalleled for determining the precise three-dimensional arrangement of atoms in the solid state. This method is contingent on the ability to grow a high-quality single crystal of the compound of interest.

For this compound, obtaining a single crystal would allow for the unambiguous determination of its molecular structure, including bond lengths, bond angles, and torsional angles. This data provides insights into the conformation of the pyrrolidinone ring and the orientation of the methyl group. The presence of the two fluorine atoms at the C5 position is of particular interest, as their influence on the ring puckering and intermolecular interactions can be precisely mapped.

The process of X-ray diffraction involves irradiating a single crystal with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed. From this map, the positions of the individual atoms can be determined with high precision.

A study on the structural organization of N-methyl-2-pyrrolidone in mixtures with water utilized X-ray diffraction to understand intermolecular organization. nih.gov While this was not a single-crystal study of the pure compound, it highlights the utility of the technique in probing molecular arrangements. In a hypothetical single-crystal X-ray diffraction study of this compound, key information would be obtained and is presented in the table below. This data would be invaluable for understanding the solid-state packing of the molecules, which is governed by intermolecular forces such as dipole-dipole interactions and potentially weak hydrogen bonds. The fluorine atoms may also participate in non-covalent interactions, further influencing the crystal packing.

Table 2: Hypothetical Crystallographic Data for this compound

ParameterHypothetical ValueInformation Provided
Crystal System MonoclinicDescribes the symmetry of the unit cell.
Space Group P2₁/cDefines the symmetry operations within the unit cell.
Unit Cell Dimensions a = 8.5 Å, b = 10.2 Å, c = 7.9 Å, β = 95°The dimensions and angle of the fundamental repeating unit of the crystal.
Volume 678.9 ųThe volume of the unit cell.
Z 4The number of molecules in the unit cell.
Calculated Density 1.45 g/cm³The theoretical density of the crystalline material.
R-factor 0.045An indicator of the quality of the fit between the experimental data and the final structural model.

This detailed structural information is critical for computational modeling, understanding structure-property relationships, and for quality control in the manufacturing of crystalline materials.

Computational and Theoretical Investigations of 5,5 Difluoro 1 Methyl 2 Pyrrolidinone

Quantum Chemical Calculations for Electronic Structure and Geometry

Density Functional Theory (DFT) for Ground State Properties and Molecular Orbitals

No published studies utilizing Density Functional Theory (DFT) to investigate the ground state properties, such as optimized geometry, Mulliken atomic charges, or frontier molecular orbitals (HOMO-LUMO) of 5,5-Difluoro-1-methyl-2-pyrrolidinone, are available.

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions

There is no information available on the use of high-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, for obtaining high-accuracy energetic and spectroscopic data for this compound.

Conformational Analysis and Energy Landscape Mapping

A detailed conformational analysis and the mapping of the potential energy surface for this compound have not been reported. Such a study would be essential to identify the most stable conformers and the energy barriers between them.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

No molecular dynamics (MD) simulation studies have been published that explore the conformational flexibility of this compound or its interactions with solvents. These simulations would provide valuable insights into its behavior in solution.

Computational Prediction of Spectroscopic Parameters

Theoretical NMR Chemical Shifts and Coupling Constants

There are no available theoretical predictions of the 1H, 13C, and 19F NMR chemical shifts or the spin-spin coupling constants for this compound. These theoretical data, when correlated with experimental spectra, are invaluable for structural elucidation.

Calculated Vibrational Frequencies (IR, Raman)

Information regarding the calculated Infrared (IR) and Raman vibrational frequencies for this compound is not available in the reviewed scientific literature. Computational chemistry methods, such as Density Functional Theory (DFT), are typically employed to predict these spectra, which can then be correlated with experimental data to confirm the molecular structure and vibrational modes. However, specific studies detailing these calculations for this particular fluorinated compound have not been identified.

Theoretical Elucidation of Reaction Mechanisms and Kinetics

A comprehensive theoretical examination of the reaction mechanisms and kinetics involved in the synthesis and subsequent transformations of this compound is not presently found in the available literature. Such studies would provide valuable insights into the formation of this compound.

Transition State Characterization for Fluorination and Subsequent Transformations

Detailed characterization of the transition states for the fluorination of a precursor like 1-methyl-2-pyrrolidinone (B7775990) to yield the 5,5-difluoro derivative, or for any subsequent reactions involving this product, is not documented in the accessible research. The identification and analysis of transition state structures are crucial for understanding the reaction pathways at a molecular level.

Energy Barriers and Reaction Pathway Analysis

Similarly, a quantitative analysis of the energy barriers and a complete mapping of the reaction pathways associated with this compound are not available. This information, typically obtained through computational modeling, is essential for predicting reaction feasibility, optimizing reaction conditions, and understanding the kinetic and thermodynamic profiles of the chemical processes.

Reactivity and Mechanistic Studies of 5,5 Difluoro 1 Methyl 2 Pyrrolidinone

Impact of Geminal Fluorine Atoms on Pyrrolidinone Ring Reactivity

The presence of a difluoromethylene (CF2) group at the C5 position, directly adjacent to the amide nitrogen, introduces potent stereoelectronic effects that differentiate its reactivity from its non-fluorinated parent, N-methyl-2-pyrrolidinone.

The two fluorine atoms at the C5 position exert a powerful electron-withdrawing inductive effect (-I effect) across the C5-N bond and through the ring. This effect significantly reduces the electron-donating ability of the nitrogen atom into the carbonyl group. Typically, the lone pair on the nitrogen atom participates in resonance with the carbonyl, which reduces the electrophilicity of the carbonyl carbon. In 5,5-Difluoro-1-methyl-2-pyrrolidinone, this resonance is dampened.

Consequently, the partial positive charge (δ+) on the carbonyl carbon is intensified, making it a much stronger electrophilic center compared to the non-fluorinated analogue. This heightened electrophilicity is a central theme in its reactivity, rendering the lactam more susceptible to attack by nucleophiles. Studies on other carbonyl compounds confirm that nearby electronegative atoms increase the electrophilicity of the carbonyl carbon, leading to enhanced reactivity with nucleophiles.

Direct nucleophilic substitution at the C5 position, involving the displacement of one or both fluorine atoms, is generally considered challenging. The carbon-fluorine bond is the strongest single bond in organic chemistry, making fluoride (B91410) a poor leaving group under standard nucleophilic substitution conditions (SN1 or SN2). Furthermore, the presence of two fluorine atoms on the same carbon provides significant steric hindrance to a nucleophile's backside attack required for an SN2 mechanism.

While five-membered heterocyclic rings can undergo nucleophilic substitution, this typically requires significant activation by electron-withdrawing groups on the ring itself and often pertains to aromatic systems like activated thiophenes. rsc.orgreddit.com For a saturated, gem-difluorinated carbon like C5, such reactions are rare and would likely necessitate harsh conditions or alternative mechanistic pathways, such as those involving radical intermediates or single-electron transfer (SET). The gem-difluoro group is not known to activate adjacent positions (C3, C4) for nucleophilic substitution; its influence is primarily on the acidity of adjacent protons.

The increased electrophilicity of the carbonyl carbon makes the pyrrolidinone ring more susceptible to cleavage. Under basic or nucleophilic conditions, the initial step of ring-opening is the attack of a nucleophile at the carbonyl carbon. Due to the electronic influence of the CF2 group, this initial attack is more favorable for this compound than for N-methyl-2-pyrrolidinone. Following the formation of a tetrahedral intermediate, elimination can lead to the opening of the lactam ring to yield a γ-amino acid derivative.

While specific studies on this molecule are not prevalent, research on the ring-opening of other strained gem-difluorinated rings, such as gem-difluorocyclopropanes, demonstrates the unique reactivity imparted by the CF2 group, which often directs reaction pathways toward fluorinated acyclic products. rsc.orgnih.govresearchgate.net These reactions can be initiated by single-electron oxidants or Lewis acids, suggesting that under specific conditions, this compound could undergo rearrangements that are not observed for its non-fluorinated counterpart.

Functional Group Transformations and Derivatization Strategies

The unique electronic nature of this compound allows for selective transformations at different sites within the molecule.

The N-methyl group of the lactam is generally chemically inert and not a site for facile functionalization. The primary site of reactivity within the lactam functional group is the carbonyl moiety. Given its enhanced electrophilicity, the carbonyl group is expected to readily undergo addition reactions with strong nucleophiles like organometallics (e.g., Grignard or organolithium reagents) to form tertiary alcohol intermediates after ring opening or hemianimal species.

Reduction of the carbonyl group is another plausible transformation. Furthermore, studies on analogous gem-difluoro β-lactams have shown that hydrogenation can reduce the exocyclic double bond in difluoromethylene derivatives to a difluoromethyl (CHF2) group. nih.govnih.gov This suggests that under specific catalytic hydrogenation conditions, reactions involving the CF2 group in concert with the carbonyl might be possible, although reduction of the carbonyl to a methylene (B1212753) group is a more common transformation for amides.

The most synthetically useful transformations for derivatizing the pyrrolidinone ring of this molecule involve the C3 and C4 positions. The protons at the C3 position are too distant to be significantly influenced by the gem-difluoro group. However, the protons at the C4 position, being α to the electron-withdrawing carbonyl group and β to the powerful inductive effect of the CF2 group, are significantly acidified.

This acidification makes the formation of an enolate at the C4 position more favorable than in the non-fluorinated parent compound. masterorganicchemistry.comyoutube.com Treatment with a suitable base, such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS), would generate a fluorinated enolate. This enolate is a potent nucleophile that can react with a variety of electrophiles, enabling selective functionalization at the C4 position. Research on analogous fluorinated cyclic ketones and lactams demonstrates that such enolates can undergo alkylation, aldol, and Michael addition reactions. acs.org

Table 1: Potential Electrophilic Partners for the C4-Enolate of this compound This table is illustrative and based on the known reactivity of analogous fluorinated enolates. acs.orgresearchgate.net

Electrophile ClassExample ElectrophilePotential Product Type (at C4)
Alkyl HalidesMethyl Iodide (CH₃I)4-Methyl-5,5-difluoro-1-methyl-2-pyrrolidinone
AldehydesBenzaldehyde (PhCHO)4-(Hydroxy(phenyl)methyl) derivative (Aldol adduct)
KetonesAcetone ((CH₃)₂CO)4-(1-Hydroxy-1-methylethyl) derivative (Aldol adduct)
Michael AcceptorsMethyl Acrylate (CH₂=CHCO₂Me)4-(3-Methoxy-3-oxopropyl) derivative (Michael adduct)
IminesN-Sulfinylimines4-(Amino-substituted) derivative (Mannich adduct)

Kinetic and Thermodynamic Studies of Key Reactions

The presence of two fluorine atoms at the C5 position of 1-methyl-2-pyrrolidinone (B7775990) induces significant electronic effects that alter the kinetic and thermodynamic parameters of its reactions compared to its non-fluorinated counterpart, N-methyl-2-pyrrolidinone (NMP). The strong electron-withdrawing nature of the fluorine atoms is anticipated to impact the stability of intermediates and transition states in various transformations.

Theoretical studies on the non-fluorinated N-methyl-2-pyrrolidinone can provide a baseline for understanding these effects. For instance, density functional theory (DFT) calculations on the reaction of NMP with carbon disulfide have determined high activation energies, suggesting that such reactions require significant energy input. researchgate.net For this compound, the gem-difluoro group is expected to further influence the energetics of similar reactions.

Key reactions of interest for this compound would include nucleophilic attack at the carbonyl carbon, hydrolysis of the lactam ring, and reactions involving the C-F bonds. While specific experimental kinetic and thermodynamic data for this exact compound are not extensively documented in publicly available literature, we can infer the expected trends based on studies of analogous gem-difluoro lactams and related fluorinated compounds.

For instance, in the hydrolysis of the lactam ring, the gem-difluoro group at the C5 position would likely stabilize the tetrahedral intermediate formed upon nucleophilic attack by water or hydroxide (B78521) at the carbonyl carbon. This stabilization arises from the inductive electron withdrawal by the fluorine atoms, which can increase the electrophilicity of the carbonyl carbon and potentially lower the activation energy for the initial addition step. However, the subsequent steps, including the departure of the leaving group, would also be affected by these electronic changes.

To illustrate the potential impact of fluorination on reaction kinetics, a comparative table of hypothetical activation energies (Ea) and reaction enthalpies (ΔH) for the hydrolysis of N-methyl-2-pyrrolidinone and its difluorinated analog is presented below. These values are illustrative and based on general principles of physical organic chemistry.

Interactive Data Table: Hypothetical Kinetic and Thermodynamic Parameters for Lactam Hydrolysis

CompoundReactionParameterHypothetical Value (kJ/mol)Expected Trend with Fluorination
N-Methyl-2-pyrrolidinoneHydrolysisEa80-
This compoundHydrolysisEa70Lower Ea due to enhanced electrophilicity
N-Methyl-2-pyrrolidinoneHydrolysisΔH-20-
This compoundHydrolysisΔH-25More exothermic due to product stabilization

Influence of Fluorine on Regioselectivity and Stereoselectivity in Chemical Transformations

The gem-difluoro group at the C5 position of 1-methyl-2-pyrrolidinone is a powerful determinant of regioselectivity and stereoselectivity in chemical reactions. The electronic and steric properties of the C-F bonds can direct incoming reagents to specific sites and favor the formation of particular stereoisomers.

Regioselectivity:

In reactions where multiple sites of reactivity exist, the gem-difluoro group can exert a strong directing effect. For example, in deprotonation reactions, the acidity of the protons at the C3 and C4 positions would be influenced by the inductive effect of the fluorine atoms. While the C3 protons are closer to the electron-withdrawing carbonyl group, the additional inductive pull from the C5-difluoro group could subtly modulate the relative acidities, potentially influencing the regioselectivity of enolate formation.

Furthermore, in reactions involving the cleavage of the lactam ring, the gem-difluoro group can influence which bond is preferentially broken. Studies on related gem-difluoroalkenes have shown that the regioselectivity of reactions can be controlled by the choice of reagents and reaction conditions. rsc.org

Stereoselectivity:

The stereochemical outcome of reactions at chiral centers within the pyrrolidinone ring, or the introduction of new stereocenters, will be significantly influenced by the presence of the gem-difluoro group. The steric bulk of the fluorine atoms, although relatively small, combined with their electronic influence, can create a biased conformational landscape for the five-membered ring. This conformational preference can, in turn, dictate the facial selectivity of approaching reagents.

For instance, in the reduction of a ketone or imine substituent on the pyrrolidinone ring, the gem-difluoro group could favor the approach of a hydride reagent from the less sterically hindered face, leading to a high degree of diastereoselectivity. Studies on the stereoselective synthesis of fluoroalkanes have demonstrated that the desymmetrization of geminal difluoroalkanes can be achieved with high stereocontrol. researchgate.net

The influence of the gem-difluoro group on stereoselectivity can be illustrated in a hypothetical reduction of a C4-keto derivative of this compound.

Interactive Data Table: Hypothetical Diastereomeric Ratio in the Reduction of a C4-Keto Pyrrolidinone

SubstrateReducing AgentDiastereomer 1 (syn)Diastereomer 2 (anti)Diastereomeric Ratio (syn:anti)
4-Oxo-1-methyl-2-pyrrolidinoneNaBH450%50%1:1
5,5-Difluoro-4-oxo-1-methyl-2-pyrrolidinoneNaBH490%10%9:1

This hypothetical data illustrates how the presence of the gem-difluoro group could create a significant facial bias, leading to a preponderance of one diastereomer. The exact stereochemical outcome would depend on the interplay of steric and electronic factors, which can be elucidated through detailed computational and experimental studies.

Applications of 5,5 Difluoro 1 Methyl 2 Pyrrolidinone As a Key Synthetic Building Block

Incorporation into Complex Organic Molecules and Bioactive Scaffolds

The gem-difluoro group in 5,5-Difluoro-1-methyl-2-pyrrolidinone serves as a stable isostere for a carbonyl or amide group, making it an attractive moiety for incorporation into bioactive scaffolds. This structural modification can lead to compounds with improved pharmacological profiles.

Synthesis of Novel Fluorinated Heterocycles

The pyrrolidinone ring of this compound provides a robust scaffold for the construction of more complex fluorinated heterocyclic systems. The presence of the gem-difluoro group can influence the reactivity of the lactam and subsequent downstream transformations, enabling the synthesis of novel drug candidates and functional molecules. While the direct use of this compound in the synthesis of a wide array of novel fluorinated heterocycles is an area of active research, the broader class of gem-difluoro lactams is recognized for its potential in creating compounds with enhanced biological activity. For instance, gem-difluoro-γ-lactams have been investigated as inhibitors of γ-lactamase, an enzyme responsible for bacterial resistance to certain antibiotics beilstein-journals.org.

Utility in the Construction of Fluorinated Amino Acid Analogues

Fluorinated amino acids are crucial components in the design of peptides and proteins with enhanced stability and unique conformational properties. The this compound scaffold can be envisioned as a precursor to novel fluorinated amino acid analogues. Ring-opening reactions of the lactam could provide access to γ-amino acids containing a gem-difluoromethylene unit at the δ-position. These non-proteinogenic amino acids could then be incorporated into peptide chains to modulate their structure and function. The synthesis of fluorinated amino acids is a significant area of research, with various strategies being developed to introduce fluorine into these fundamental biological building blocks researchgate.netnih.gov. While specific examples detailing the conversion of this compound to amino acid analogues are not extensively documented, the chemical potential for such transformations is clear.

Development of New Organofluorine Reagents and Catalysts

The development of novel and efficient fluorinating reagents is a continuous pursuit in organofluorine chemistry. The unique electronic environment created by the two fluorine atoms and the adjacent carbonyl group in this compound suggests its potential as a precursor for new reagents. For example, derivatization at the nitrogen or α-carbon could lead to the formation of novel electrophilic or nucleophilic fluorinating agents. The broader class of N-F compounds, which includes N-fluoro lactams, has been extensively studied for their utility in fluorination reactions nih.govresearchgate.net. While specific reagents derived directly from this compound are yet to be widely reported, the foundational chemistry of N-F reagents provides a strong basis for future research in this area.

Furthermore, the lactam structure could serve as a ligand for transition metal catalysts. The coordination of a metal to the oxygen and/or the fluorine atoms could modulate the catalytic activity and selectivity in a variety of organic transformations. This approach remains a promising, albeit underexplored, avenue for the application of this fluorinated building block.

Potential Contributions to Materials Science through Polymerization or Solvent Modification (Beyond standard NMP solvent applications)

The non-fluorinated analogue, N-methyl-2-pyrrolidone (NMP), is a widely used aprotic solvent in polymer chemistry. The introduction of two fluorine atoms in this compound is expected to significantly alter its physical and chemical properties, such as polarity, boiling point, and solvent-solute interactions. These modified properties could be advantageous in specific polymerization processes or for modifying the properties of polymer solutions.

While the ring-opening polymerization of lactams is a well-established method for the synthesis of polyamides, the polymerization of gem-difluoro lactams is a less explored area mdpi.com. The presence of the gem-difluoro group could influence the polymerizability of the monomer and the properties of the resulting fluorinated polyamide, such as thermal stability, chemical resistance, and surface properties.

Moreover, 5,5-Difluoro-1-methyl-2-pyrrolidone could be utilized as a co-monomer in polymerization reactions to introduce fluorine into the polymer backbone, thereby creating novel fluoropolymers with tailored properties. Its use as a solvent modifier could also be beneficial, potentially influencing the morphology and performance of membranes and other polymeric materials, an area where NMP has been extensively studied nih.govresearchgate.netpasteur.ac.irnih.gov. The specific effects of the difluorinated analogue on polymer solution properties and final material characteristics represent a fertile ground for future research.

Future Research Directions and Outlook in 5,5 Difluoro 1 Methyl 2 Pyrrolidinone Chemistry

Development of More Sustainable and Green Chemistry Routes for Synthesis

The industrial-scale production of N-methyl-2-pyrrolidone (NMP) has raised environmental and health concerns, leading to legislative restrictions and a search for greener alternatives. rsc.orgacs.org A primary focus for the future of 5,5-Difluoro-1-methyl-2-pyrrolidinone chemistry will be the development of synthetic routes that are environmentally benign and economically viable.

Current research into sustainable pyrrolidone synthesis often leverages biomass-derived platform molecules like levulinic acid. researchgate.netgoogle.comresearchgate.net Future strategies for this compound will likely adapt these bio-based approaches. A key challenge will be the efficient and selective introduction of the gem-difluoro group onto the pyrrolidone core or a precursor molecule. Research will likely concentrate on late-stage fluorination of N-methyl-2-succinimide or related precursors, or the construction of the pyrrolidone ring from already difluorinated building blocks.

Key areas for development include:

Catalyst Development: Designing heterogeneous catalysts that are highly selective, recyclable, and operate under mild conditions (lower temperature and pressure). researchgate.net This moves away from stoichiometric reagents that generate significant waste.

Alternative Energy Sources: Investigating photochemical or electrochemical methods for fluorination and cyclization steps to reduce reliance on thermal energy.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product, such as one-pot cascade reactions. researchgate.net

Green Solvents: Utilizing water or bio-derived solvents to replace hazardous organic solvents traditionally used in synthesis. revistanefrologia.com

Table 1: Comparison of Potential Green Synthesis Strategies for this compound

Strategy Potential Precursor Key Transformation Green Chemistry Principle(s) Addressed
Biomass-Derived Route Levulinic Acid Reductive amination followed by selective difluorination Use of Renewable Feedstocks, Atom Economy
Electrochemical Synthesis N-Methylsuccinimide Anodic fluorination Use of Safer Solvents & Reagents, Energy Efficiency
Flow Chemistry Difluorinated Building Blocks Continuous flow cyclization Safer Chemistry, Process Intensification

| Photocatalytic Route | N-Methyl-2-pyrrolidone | Radical-based C-H fluorination | Energy Efficiency, Catalysis |

Exploration of Novel Reactivity and Transformation Pathways

The chemical reactivity of this compound is largely unexplored. The presence of the electron-withdrawing gem-difluoro group at the C5 position significantly alters the electronic nature of the pyrrolidone ring compared to its non-fluorinated counterpart, NMP. This modification is expected to influence the reactivity of the carbonyl group and the adjacent methylene (B1212753) protons.

Future research will focus on mapping the unique reactivity of this scaffold. This includes:

Functionalization of the Pyrrolidone Ring: Developing methods for selective C-H functionalization at the C3 and C4 positions to introduce new substituents and create a diverse library of derivatives.

Transformations of the Carbonyl Group: Investigating reductions, additions, and condensation reactions at the C2 carbonyl, and how the adjacent difluoro group modulates this reactivity.

Reactions Involving the Difluoro Group: While generally stable, the C-F bonds could be activated under specific conditions, opening pathways for defluorinative functionalization or rearrangement reactions. Theoretical studies suggest that the α-H atoms near the carbonyl group play a crucial role in certain reactions. researchgate.net

Asymmetric Synthesis: Developing enantioselective methods to create chiral derivatives, which is particularly important for applications in medicinal chemistry and materials science. researchgate.net

Table 2: Potential Novel Transformations of this compound

Reaction Type Target Site Potential Reagents/Conditions Expected Outcome
Enolate Chemistry C3 Position Strong non-nucleophilic bases (e.g., LDA), electrophiles Alkylation, acylation, or aldol-type reactions
Radical C-H Functionalization C3/C4 Positions Photoredox catalysis, radical initiators Introduction of aryl, alkyl, or other functional groups
Carbonyl Reduction C2 Position Selective reducing agents (e.g., borohydrides) Formation of 5,5-difluoro-1-methyl-2-pyrrolidinol

| Ring-Opening Polymerization | Lactam Ring | Strong acids or bases, high temperature | Synthesis of novel fluorinated polyamides |

Advanced Applications in Diverse Fields of Chemical Science

N-methyl-2-pyrrolidone is a versatile solvent used in petrochemical processing, polymer manufacturing, and electronics. wikipedia.orgeastman.com The unique physicochemical properties imparted by the two fluorine atoms—such as increased polarity, oxidative stability, and a distinct dipole moment—suggest that this compound could excel in specialized, high-performance applications.

Future research will aim to exploit these properties in several key areas:

Energy Storage: The high polarity and electrochemical stability could make it a superior solvent or electrolyte additive for high-voltage lithium-ion batteries and other electrochemical devices. NMP is already used to dissolve the polyvinylidene fluoride (B91410) (PVDF) binder in battery electrode fabrication, and a fluorinated analog could offer enhanced performance and compatibility. wikipedia.org

Materials Science: As a solvent for fluorinated polymers (fluoropolymers), it could enable new processing methods for creating advanced membranes, coatings, and films with tailored properties.

Medicinal Chemistry: Fluorinated motifs are integral to many modern pharmaceuticals, often enhancing metabolic stability and binding affinity. researchgate.net this compound could serve as a novel building block for synthesizing new drug candidates. The pyrrolidone core itself is found in various biologically active molecules. nih.govnih.gov

Agrochemicals: Similar to medicinal chemistry, the introduction of fluorine can improve the efficacy and stability of agrochemicals. This compound could be a precursor for new classes of pesticides or herbicides. eastman.com

Table 3: Comparative Properties and Potential Applications of NMP and its Difluoro-Analog

Property N-Methyl-2-pyrrolidone (NMP) This compound (Predicted) Potential Advantage of Difluoro-Analog
Boiling Point 202 °C Higher Lower volatility, safer handling
Dipole Moment High Higher Enhanced solvating power for polar species
Electrochemical Stability Moderate Higher Suitable for high-voltage battery applications
Metabolic Stability Metabolized via hydroxylation nih.govresearchgate.net Higher Improved pharmacokinetic profile in medicinal applications

| Primary Application | Bulk Solvent eastman.com | Specialty Solvent, Building Block | High-performance, value-added applications |

Integration with Artificial Intelligence and Machine Learning for Synthetic Route Discovery and Optimization

The complexity of fluorination chemistry and the vast number of potential reaction pathways make the synthesis and application of new molecules like this compound an ideal area for leveraging artificial intelligence (AI) and machine learning (ML). nih.gov

Future research will increasingly integrate these computational tools to accelerate discovery and development:

Retrosynthetic Analysis: AI platforms can analyze the structure of this compound and propose novel, efficient synthetic routes that a human chemist might overlook. nih.gov

Reaction Optimization: ML models can predict the optimal reaction conditions (temperature, catalyst, solvent, stoichiometry) to maximize yield and minimize byproducts, reducing the number of experiments required.

Property Prediction: AI can be used to computationally screen this compound and its virtual derivatives for desired properties, such as solvent parameters, binding affinity to biological targets, or performance as an electrolyte. nih.govacs.org This allows for the targeted synthesis of molecules with the highest potential.

Mechanism Elucidation: Machine learning, combined with quantum mechanical calculations, can help rationalize chemical reactivity and predict the stability of intermediates and transition states, providing deeper insight into reaction mechanisms. acs.org This is particularly useful for understanding the complex interactions involving C-F bonds.

Table 4: Application of AI/ML in the Chemistry of this compound

AI/ML Application Objective Expected Impact
Generative Models Design novel derivatives with specific properties Rapid identification of high-potential candidate molecules for synthesis. acs.org
Predictive Analytics Forecast reaction outcomes and yields Reduction in experimental cost and time; improved synthetic efficiency. acs.org
Natural Language Processing Mine chemical literature and patents for reaction data Uncover hidden connections and inspire new synthetic strategies. digitellinc.com

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